

Application Notes and Protocols for LGB321 in DMSO

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Compound of Interest

Compound Name: LGB321
Cat. No.: B13979250

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Introduction

LGB321 is a potent and selective, ATP-competitive small-molecule inhibitor of all three PIM kinase isoforms (PIM1, PIM2, and PIM3).[1][2] PIM kinases are serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy, particularly in hematological malignancies.[3][4] **LGB321** has demonstrated significant anti-proliferative activity in various cancer cell lines and in vivo models.[1] These application notes provide detailed information on the solubility and stability of **LGB321** in Dimethyl Sulfoxide (DMSO), a common solvent for in vitro and in vivo studies of small molecule inhibitors.

Physicochemical Properties

Property	Value	Reference
Chemical Name	N-(4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide dihydrochloride	[2]
CAS Number	1210416-93-5 (dihydrochloride salt)	[1][2]
Molecular Formula	C ₂₃ H ₂₂ F ₃ N ₅ O ₂ · 2HCl	[2]
Molecular Weight	530.37 g/mol (dihydrochloride salt)	[2]
Appearance	Solid powder	[2]

Solubility in DMSO

LGB321 is soluble in DMSO.[1][2] However, quantitative data on its maximum solubility is not readily available in the public domain. The following protocol is recommended for determining the thermodynamic solubility of **LGB321** in DMSO.

Protocol for Determining Thermodynamic Solubility of **LGB321** in DMSO

This protocol is adapted from standard methods for determining the equilibrium solubility of a compound.[5]

Materials:

- **LGB321** dihydrochloride powder
- Anhydrous DMSO
- 1.5 mL microcentrifuge tubes

- Vortex mixer
- Thermomixer or incubator with shaking capability
- Microcentrifuge
- Calibrated positive displacement pipette
- HPLC-UV or LC-MS system

Procedure:

- Add an excess amount of **LGB321** powder to a 1.5 mL microcentrifuge tube.
- Add a known volume of anhydrous DMSO (e.g., 500 μ L).
- Vortex the tube vigorously for 2 minutes to facilitate initial dissolution.
- Incubate the suspension at a constant temperature (e.g., 25 $^{\circ}$ C) with continuous shaking for 24-48 hours to ensure equilibrium is reached.
- After incubation, visually inspect the tube to confirm the presence of undissolved solid.
- Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
- Carefully collect a known volume of the supernatant using a calibrated positive displacement pipette, avoiding disturbance of the pellet.
- Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the analytical method.
- Analyze the diluted sample by a validated HPLC-UV or LC-MS method to determine the concentration of **LGB321**.
- Calculate the original solubility in DMSO by applying the dilution factor.

Stability in DMSO

LGB321 is reported to be stable for long-term storage in DMSO at -20°C.[2] Stock solutions in DMSO can be stored at -20°C for months to years.[2] To ensure the integrity of experimental results, it is crucial to handle and store **LGB321** solutions properly. The following table summarizes recommended storage conditions.

Storage Condition	Recommendation	Expected Stability	Reference
Long-Term Storage (Powder)	Dry, dark, at -20°C	>2 years	[2]
Long-Term Storage (DMSO Stock)	Aliquoted, at -20°C	Months to years	[2]
Short-Term Storage (DMSO Stock)	At 4°C	Days to weeks	[2]

Protocol for Assessing Long-Term Stability of **LGB321** in DMSO

This protocol outlines a method to quantitatively assess the stability of **LGB321** in DMSO under various storage conditions using HPLC-MS.[5]

Materials:

- **LGB321** dihydrochloride powder
- Anhydrous DMSO
- Amber glass vials with screw caps
- Calibrated positive displacement pipette
- HPLC-MS system with a suitable column and validated analytical method

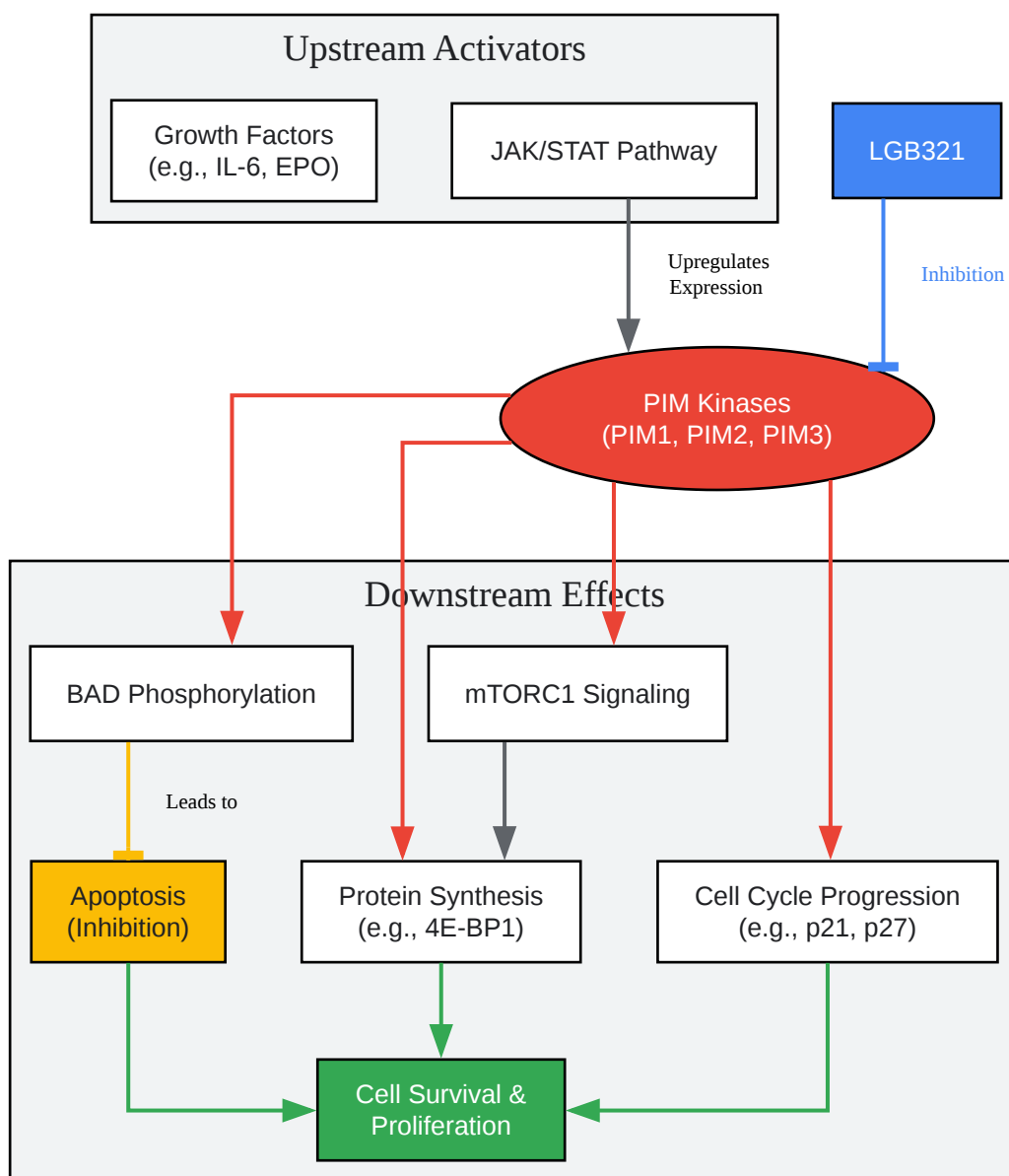
Procedure:

- Prepare a stock solution of **LGB321** in anhydrous DMSO at a known concentration (e.g., 10 mM).

- Dispense aliquots of the stock solution into amber glass vials, minimizing headspace, and cap tightly.
- Time-Zero (T₀) Analysis: Immediately analyze an aliquot of the freshly prepared stock solution using a validated HPLC-MS method to determine the initial purity and concentration.
- Storage: Store the remaining vials under the desired conditions:
 - -20°C (recommended long-term storage)
 - 4°C (short-term storage)
 - Room temperature (accelerated degradation)
- Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months for -20°C and 4°C; 1, 2, 4, and 8 weeks for room temperature), retrieve one vial from each storage condition.
- Allow the vial to equilibrate to room temperature before opening.
- Analyze the sample by HPLC-MS, using the same method as the T₀ analysis.
- Data Analysis: Compare the purity and concentration of **LGB321** at each time point to the T₀ values. Calculate the percentage of **LGB321** remaining. The appearance of new peaks in the chromatogram may indicate degradation products.

Signaling Pathway

LGB321 exerts its anti-cancer effects by inhibiting the PIM kinases, which are key regulators of several signaling pathways involved in cell proliferation, survival, and metabolism. The primary mechanism of action involves the inhibition of the mTORC1 signaling pathway and the phosphorylation of the pro-apoptotic protein BAD.[3]

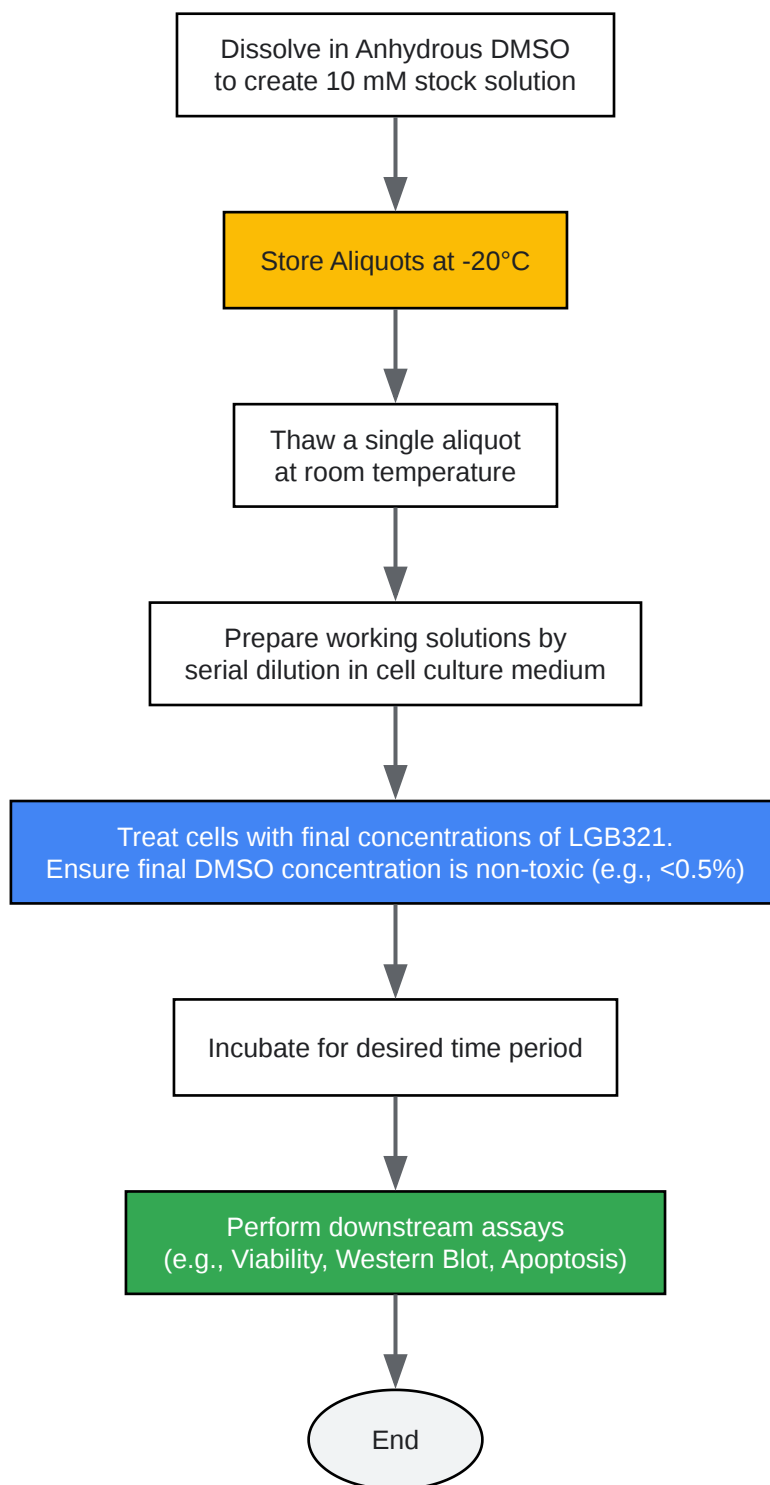


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Caption: PIM Kinase Signaling Pathway and Inhibition by **LGB321**.

Experimental Workflow for In Vitro Studies

The following diagram illustrates a general workflow for preparing and using **LGB321** in typical in vitro cell-based assays.



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